6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Overview
Description
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that contains a pyridine ring fused with a thieno and pyrimidine ring.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing cellular processes
Mode of Action
Chemically, similar compounds demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions .
Biochemical Pathways
Compounds of similar classes have been known to influence a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Action Environment
It is generally recommended that such compounds be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with integrin inhibitors, which are useful for treating fibrosis . The compound’s interactions with these biomolecules are primarily through binding to specific active sites, leading to inhibition or activation of enzymatic activities.
Cellular Effects
The effects of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of CDK enzymes, leading to apoptosis in cancer cell lines . This modulation of cell signaling pathways and gene expression highlights its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine change over time. The compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Metabolic Pathways
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function .
Subcellular Localization
The subcellular localization of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be chlorinated to form the desired compound . Another method involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Typical conditions involve heating the compound with the nucleophile in a suitable solvent.
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-thieno[3,2-d]pyrimidine: Similar in structure but with two chlorine atoms, it is used in fungicidal applications.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar core structure, used in various synthetic and medicinal applications.
Uniqueness
4-Chloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is unique due to its specific arrangement of rings and the presence of a single chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
6-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3S/c10-8-7-6(12-4-13-8)5-2-1-3-11-9(5)14-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUXTBKFKCTJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381476 | |
Record name | 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55115-80-5 | |
Record name | 4-chloropyrido[3',2':4,5]thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.